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2-Benzothiazolesulfenamide

Rubber vulcanization kinetics Natural rubber foam Sulfenamide accelerators

2-Benzothiazolesulfenamide is the foundational sulfenamide accelerator, providing the optimal balance of scorch safety and rapid cure that defines this class. Unlike individual derivatives (CBS, TBBS, DCBS), the parent compound serves as a universal benchmark for vulcanization system design. Its high purity (≥95%) ensures reproducible kinetic profiles in laboratory evaluation and pilot-scale compounding. Procure this compound to establish in-house accelerator performance baselines, develop derivative blends, or screen for novel amine-modified sulfenamides with tailored cure kinetics.

Molecular Formula C7H6N2S2
Molecular Weight 182.3 g/mol
CAS No. 2801-21-0
Cat. No. B1220645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzothiazolesulfenamide
CAS2801-21-0
Synonyms2-benzothiazylsulfenamide
Molecular FormulaC7H6N2S2
Molecular Weight182.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)SN
InChIInChI=1S/C7H6N2S2/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,8H2
InChIKeyGPNLWUFFWOYKLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzothiazolesulfenamide (CAS 2801-21-0): A Foundational Sulfenamide Accelerator for Delayed-Action Vulcanization


2-Benzothiazolesulfenamide (CAS 2801-21-0) refers to the parent sulfenamide class of rubber vulcanization accelerators, encompassing key industrial derivatives such as N-cyclohexyl-2-benzothiazolesulfenamide (CBS/CZ), N-tert-butyl-2-benzothiazolesulfenamide (TBBS/NS), and N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS/DZ) [1]. These compounds are reaction products of 2-mercaptobenzothiazole with basic amines, functioning as delayed-action accelerators that provide scorch safety during processing followed by rapid cure at vulcanization temperatures [2]. The sulfenamide class is the most widely used accelerator family in tire manufacturing and industrial rubber goods due to its favorable balance of processing safety, cure rate, and vulcanizate mechanical properties .

Why Generic Substitution Among 2-Benzothiazolesulfenamide Derivatives Compromises Cure Performance and Processing Safety


Despite sharing the 2-benzothiazolesulfenamide core structure, individual derivatives (CBS, TBBS, MBS/MOR, DCBS) exhibit substantial, quantifiable differences in critical vulcanization parameters [1]. These differences stem from the amine moiety attached to the sulfenamide nitrogen, which governs the thermal decomposition kinetics, amine basicity, and consequent activation of the sulfur vulcanization system [2]. Direct substitution of one sulfenamide derivative for another at equal dosage inevitably alters scorch safety margins, cure rate profiles, and crosslink density, leading to either processing failures (premature scorch) or suboptimal vulcanizate mechanical properties and heat aging resistance .

Quantitative Performance Differentiation of 2-Benzothiazolesulfenamide Derivatives: A Procurement-Focused Evidence Review


CBS Exhibits the Fastest Cure Rate and Lowest Activation Energy Among Major Sulfenamide Accelerators

In a comparative study of sulfenamide accelerators in natural rubber foam, CBS (N-cyclohexyl-2-benzothiazolesulfenamide) demonstrated the fastest sulfur vulcanization rate and the lowest activation energy (Ea) compared to TBBS and MBS/MOR, attributed to the higher basicity of the cyclohexylamine species released during cure [1].

Rubber vulcanization kinetics Natural rubber foam Sulfenamide accelerators

Scorch Safety Ranking: DCBS Provides Longest Processing Window, CBS the Shortest Among Major Sulfenamides

The relative scorch safety (resistance to premature vulcanization during processing) of sulfenamide accelerators follows a consistent ranking derived from Mooney scorch measurements: CBS exhibits the shortest scorch delay, TBBS provides moderately longer scorch safety, MOR/MBS falls between TBBS and DCBS, and DCBS offers the longest scorch delay of the class [1]. This ranking is corroborated by multiple industry sources and vendor technical documentation [2].

Scorch safety Processing safety Sulfenamide accelerators

TBBS Achieves Equivalent Modulus to CBS at 10% Lower Dosage, Demonstrating Superior Efficiency

In natural rubber, SBR, and BR compounds, TBBS (N-tert-butyl-2-benzothiazolesulfenamide) provides equivalent modulus development to CBS when used at a 10% lower dosage level [1]. This efficiency advantage is attributed to the higher crosslink density generated by TBBS at equal molar loading, as documented in comparative studies of sulfenamide activity [2].

Accelerator efficiency Modulus development Dosage optimization

Crosslink Density Ranking: TBBS Produces Highest Crosslink Density, DCBS the Lowest at Equal Dosage

At equal dosage levels, sulfenamide accelerators generate distinct crosslink densities in vulcanized rubber, following the ranking: TBBS produces the highest crosslink density, followed by CBS, then MOR/MBS, with DCBS generating the lowest crosslink density [1]. This hierarchy directly influences vulcanizate modulus, hardness, and heat aging resistance.

Crosslink density Vulcanizate network structure Sulfenamide activity

CBS and TBBS Are Nitrosamine-Free Alternatives to MBS/MOR for Regulatory Compliance

MBS (2-morpholinothio-benzothiazole), also known as MOR or NOBS, generates N-nitrosomorpholine during vulcanization, a nitrosamine compound subject to strict regulatory restrictions in developed markets [1]. Both CBS and TBBS are recognized as nitrosamine-free alternatives suitable for replacing MBS in tire and industrial rubber formulations [2]. In sulfur vulcanization systems with 2.5 phr sulfur plus 0.6 phr accelerator, CBS and TBBS release 2.5-4% and 10-13% of theoretically free amine, respectively, with CBS exhibiting lower amine release [3].

Nitrosamine formation Regulatory compliance Environmentally friendly accelerators

Storage Stability of Sulfenamide Accelerators Requires Controlled Humidity and Temperature Conditions

Sulfenamide accelerators exhibit limited storage stability, with degradation rate strongly influenced by humidity and heat exposure [1]. Industry best practices recommend storage in cool, dry conditions below 30°C and 60% relative humidity, with materials managed on a strictly first-in-first-out (FIFO) basis . Exposure to acids, acidic fumes, or steam accelerates decomposition .

Accelerator storage stability Shelf life Material degradation

Optimal Application Scenarios for 2-Benzothiazolesulfenamide Derivatives Based on Quantitative Performance Differentiation


Tire Tread Compounds Requiring High Modulus and Fast Cure: Select TBBS

TBBS (N-tert-butyl-2-benzothiazolesulfenamide) is optimal for tire tread formulations in NR, SBR, and BR blends where high modulus and rapid cure cycles are essential. TBBS provides the highest crosslink density among major sulfenamides at equal dosage [1] and achieves equivalent modulus to CBS at 10% lower loading, improving formulation economics [2]. The fast cure rate combined with adequate scorch safety supports high-throughput tire manufacturing [3].

Thick-Section Industrial Rubber Goods Requiring Maximum Processing Safety: Select DCBS

DCBS (N,N-dicyclohexyl-2-benzothiazolesulfenamide) is the preferred accelerator for thick-section rubber articles (large tires, industrial rolls, vibration mounts) where extended scorch safety is critical to prevent premature vulcanization during molding or curing of massive parts. DCBS provides the longest scorch delay of all sulfenamide accelerators [1], though it generates lower crosslink density and may require higher dosage to achieve target modulus [2].

Natural Rubber Foam and Fast-Cycle Thin-Section Molded Goods: Select CBS

CBS (N-cyclohexyl-2-benzothiazolesulfenamide) is optimal for natural rubber foam production where fastest cure rate and lowest activation energy enable finer cell structure and lower thermal conductivity [1]. CBS also suits thin-section molded goods where scorch risk is inherently lower and fast cycle times are prioritized [2]. The shorter scorch delay of CBS is acceptable in these applications given the rapid heat transfer through thin cross-sections.

Regulated Markets Requiring Nitrosamine-Free Formulations: Select CBS or TBBS Over MBS

For tire and industrial rubber products destined for EU and North American markets with strict nitrosamine regulations, MBS/MOR (NOBS) is non-compliant due to N-nitrosomorpholine generation [1]. Both CBS and TBBS are nitrosamine-free alternatives. Between them, CBS releases less free amine (2.5-4%) compared to TBBS (10-13%) under comparable vulcanization conditions [2], potentially offering advantages for worker exposure and environmental compliance.

Technical Documentation Hub

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